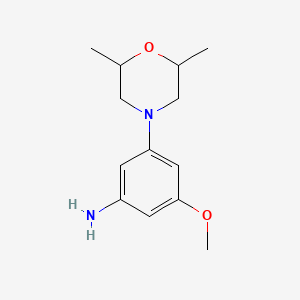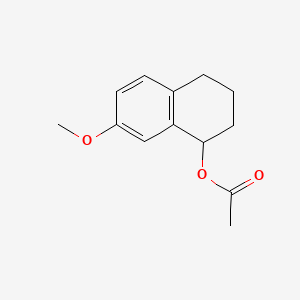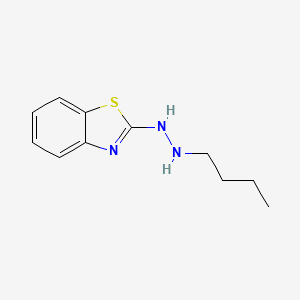
(5β)-Estr-1-ene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5β)-Estr-1-ene-3,17-dione is a steroidal compound with significant biological and chemical importance It is a derivative of estrane and is characterized by its unique structure, which includes a double bond at the first position and keto groups at the third and seventeenth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5β)-Estr-1-ene-3,17-dione typically involves the oxidation of estrone or other related steroids. One common method includes the use of chromium trioxide in acetic acid, which facilitates the oxidation of the hydroxyl groups to keto groups. Another approach involves the use of pyridinium chlorochromate (PCC) as an oxidizing agent.
Industrial Production Methods: On an industrial scale, the production of this compound often employs microbial transformation processes. Specific strains of bacteria or fungi are used to convert precursor steroids into the desired compound through biocatalysis. This method is favored for its efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: (5β)-Estr-1-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different steroidal alcohols.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of catalysts.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives, which can have distinct biological activities and applications.
Scientific Research Applications
(5β)-Estr-1-ene-3,17-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5β)-Estr-1-ene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for various steroidogenic enzymes, leading to the production of other biologically active steroids. Additionally, it may bind to steroid receptors, modulating their activity and influencing gene expression and cellular functions.
Comparison with Similar Compounds
Estrone: Another estrane derivative with a hydroxyl group at the third position.
Androstenedione: A related steroid with a similar structure but different functional groups.
Testosterone: A well-known steroid hormone with distinct biological functions.
Uniqueness: (5β)-Estr-1-ene-3,17-dione is unique due to its specific structural features and the presence of keto groups at both the third and seventeenth positions. This configuration imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
101469-27-6 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.388 |
IUPAC Name |
(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,11,13-16H,2,4,6-10H2,1H3/t11-,13+,14-,15-,16+,18+/m1/s1 |
InChI Key |
RQGGPWBODAZZPE-ARAASWILSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3C=CC(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


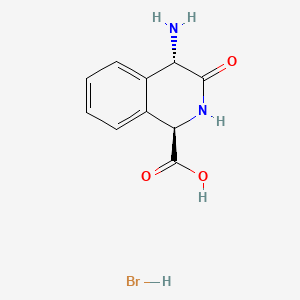
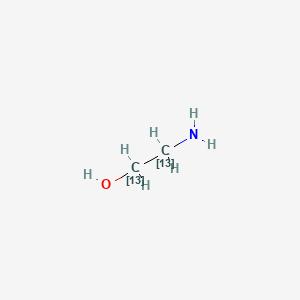

![(4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B569473.png)
![Isoxazolo[4,5-g]quinoxaline](/img/structure/B569475.png)
![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)
![1-[(Aminooxy)acetyl]-4-methylpiperazine](/img/structure/B569482.png)
